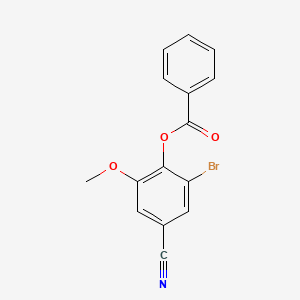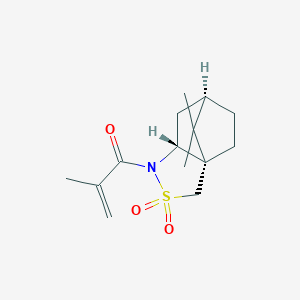
(R)-(-)-(2-Metilacriloil)-2,10-camphorsultam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam, commonly known as MCS, is a chiral, crystalline compound with a molecular weight of 250.68 g/mol. It is a member of the sultam family of compounds and is widely used in scientific research and laboratory experiments. MCS is a versatile compound with a wide variety of applications, ranging from synthesis methodologies to biochemical and physiological effects.
Mecanismo De Acción
MCS acts as a chiral resolving agent by forming a diastereomeric complex with the enantiomers of the compound to be resolved. The complex is then separated by chromatographic techniques, such as liquid chromatography or gas chromatography. MCS also acts as a catalyst for the synthesis of compounds, by providing a reaction medium for the synthesis of desired compounds.
Biochemical and Physiological Effects
MCS has been studied for its potential biochemical and physiological effects. In vitro studies have shown that MCS can inhibit the growth of tumor cells, reduce inflammation, and inhibit the formation of amyloid-β plaques in Alzheimer's disease. Additionally, MCS has been shown to have anti-oxidant and anti-apoptotic effects. However, further research is needed to determine the exact biochemical and physiological effects of MCS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCS has several advantages for laboratory experiments. It is a highly selective and efficient reagent, and is relatively inexpensive to purchase. Additionally, it is a stable compound and is easy to store. However, there are some limitations to using MCS in laboratory experiments. It is not very soluble in water, and it can be difficult to separate the enantiomers of a compound using MCS.
Direcciones Futuras
MCS has many potential future directions of research. Some possible future directions of research include further studies of its biochemical and physiological effects, as well as its potential use in the synthesis of novel drugs and pharmaceutical intermediates. Additionally, further research can be done to develop new methods for the separation of enantiomers using MCS, as well as to improve the synthesis method for the production of MCS.
Métodos De Síntesis
MCS is synthesized via a two-step process, starting with the reaction of 2,10-dihydroxycamphor and methyl acrylate. The reaction of these two compounds produces an intermediate, 2-methylacryloyloxy-2,10-camphorsultam. This intermediate is then reacted with sodium hydroxide to produce MCS. The reaction is highly selective and the yield is typically very high.
Aplicaciones Científicas De Investigación
- Los derivados de camphorsultam sirven como catalizadores quirales en reacciones asimétricas. Su estructura única imparte quiralidad, permitiéndoles facilitar transformaciones enantioselectivas. Los investigadores exploran su uso en la síntesis de moléculas complejas con alto control estereoquímico .
- Los organocatalizadores basados en camphorsultam participan en una amplia gama de reacciones orgánicas. Promueven reacciones como adiciones de Michael, reacciones aldólicas y reacciones de Diels-Alder. Su capacidad para activar sustratos y controlar la estereoquímica los convierte en herramientas valiosas en la química sintética .
- Los derivados de camphorsultam exhiben interesantes interacciones supramoleculares. Los investigadores investigan su papel en la química huésped-huésped, el reconocimiento molecular y el autoensamblaje. Estas interacciones pueden conducir a nuevos materiales y arquitecturas funcionales .
- Los andamios de camphorsultam tienen potencial en el descubrimiento de fármacos. Los científicos exploran su bioactividad, especialmente como inhibidores o moduladores enzimáticos. Su naturaleza quiral y diversidad estructural los convierten en candidatos atractivos para el desarrollo de nuevos agentes terapéuticos .
- Los monómeros basados en camphorsultam encuentran aplicaciones en la síntesis de polímeros. Los investigadores los incorporan en copolímeros, hidrogeles y otros materiales. Sus centros quirales influyen en las propiedades del material, como la actividad óptica y la resistencia mecánica .
- Los derivados de camphorsultam se han investigado por su papel en los instrumentos SQUID. Los SQUIDs son sensores magnéticos ultrasensibles utilizados en varios campos, incluida la geofísica, la imagen médica y la caracterización de materiales. Los compuestos basados en camphorsultam pueden mejorar el rendimiento de SQUID .
Catalizadores Quirales y Síntesis Asimétrica
Organocatálisis
Química Supramolecular
Química Medicinal
Ciencia de Materiales y Química de Polímeros
Dispositivos de Interferencias Cuánticas Superconductoras (SQUIDs)
Propiedades
IUPAC Name |
1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALAVPVKVQRBKA-JTNHKYCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


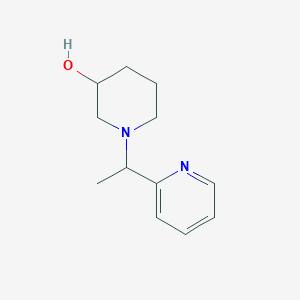


![1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride](/img/structure/B2397049.png)

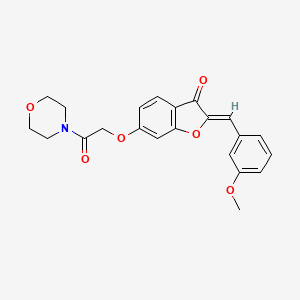
![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2397055.png)


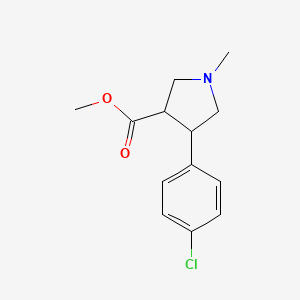

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
